molecular formula C6H16NO2P B2545581 Ethyl (3-aminopropyl)(methyl)phosphinate CAS No. 168977-85-3

Ethyl (3-aminopropyl)(methyl)phosphinate

Cat. No.: B2545581
CAS No.: 168977-85-3
M. Wt: 165.173
InChI Key: BFMKMKPANRDAFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-aminopropyl)(methyl)phosphinate can be achieved through various methods. One common approach involves the reaction of ethyl phosphinate with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-aminopropyl)(methyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-aminopropyl)(methyl)phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (3-aminopropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-aminopropyl)(methyl)phosphinate
  • Ethyl (2-aminopropyl)(methyl)phosphinate
  • Ethyl (3-aminopropyl)(ethyl)phosphinate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[ethoxy(methyl)phosphoryl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2P/c1-3-9-10(2,8)6-4-5-7/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMKMKPANRDAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168977-85-3
Record name ethyl (3-aminopropyl)(methyl)phosphinate
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